N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine” is a useful reagent in the preparation of 6, 8- disubstituted 2- guanidino- 4(3H) - quinazolinones which are potential antifungal agents . Its molecular weight is 282.11 and the molecular formula is C9H8BrN5O .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general one-pot synthesis approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES string: C1=CC2=C (C=C1Br)C (=O)NC (=N2)N=C (N)N .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 282.11 and a molecular formula of C9H8BrN5O . It has a heavy atom count of 16, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 3 .Scientific Research Applications
Antimicrobial Activity : Novel derivatives of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine have been synthesized and evaluated for in vitro antibacterial and antifungal activities. Some compounds in this category have shown potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
Antihypertensive Effects : N-substituted 3,4-dihydroquinazolines, considered analogues of phenylguanidines, have been found to decrease blood pressure in rats and act as antagonists to the pressor response to norepinephrine (Grosso, Nichols, Nichols, & Yim, 1980).
Cancer Research : Some derivatives of this compound have been studied for their cytotoxic activity against various cancer cell lines. These compounds have shown potential as anticancer agents (Toan, Thanh, Truong, & Van, 2020).
Chemical Synthesis : The compound has been used in the synthesis of diverse quinazoline derivatives, which are valuable in the development of pharmaceuticals and other chemical materials (Yang, Liu, Fu, Qiao, Jiang, & Zhao, 2010).
Gastrointestinal Research : 2-guanidine-4-methylquinazoline, a structurally related compound, has been shown to decrease gastric acid secretion in rats, indicating potential use in treating gastric disorders (Pinelli, Trivulzio, Pojaga, & Rossoni, 1996).
Detoxification of Nerve Agents : Guanidine-functionalized polymers, including derivatives of this compound, have been investigated for their potential in decontaminating chemical warfare agents, demonstrating the compound's applicability in defense and public safety (Ying et al., 2017).
properties
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZCSWWTVQVFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.